molecular formula C13H15NO3 B2686628 {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol CAS No. 55435-56-8

{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol

Cat. No.: B2686628
CAS No.: 55435-56-8
M. Wt: 233.267
InChI Key: ZJOCDHLLTLVNKW-VOTSOKGWSA-N
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Description

{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol, a compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol, is a chiral dihydro-oxazole derivative of interest in synthetic and medicinal chemistry . This chemical features a (4R) stereocenter and an (E)-configured styryl group at the 2-position of the oxazoline ring, a structure verified by spectral data . The compound is characterized by a high boiling point of 446.3±35.0 °C and a flash point of 223.7±25.9 °C, indicating moderate thermal stability . As a building block, this molecule's core 4,5-dihydro-1,3-oxazole (oxazoline) structure is a privileged scaffold in organic synthesis. It is frequently employed in the development of more complex heterocyclic systems, such as pyrimidines and dihydro-1,2-oxazoles, which are valuable frameworks for discovering new biologically active molecules . The presence of two primary alcohol groups on the oxazoline ring, along with the conjugated system, makes it a versatile intermediate for further functionalization through reactions like oxidation, esterification, and nucleophilic ring-opening . Researchers can leverage this compound to create diverse chemical libraries for high-throughput screening in drug discovery and agrochemical research . Its structural motifs are associated with various pharmacological activities, positioning it as a key intermediate for the synthesis of potential antimicrobial and cytotoxic agents . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with care, referring to the associated material safety data sheet (MSDS) for safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(hydroxymethyl)-2-[(E)-2-phenylethenyl]-5H-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-8-13(9-16)10-17-12(14-13)7-6-11-4-2-1-3-5-11/h1-7,15-16H,8-10H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOCDHLLTLVNKW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C=CC2=CC=CC=C2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N=C(O1)/C=C/C2=CC=CC=C2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylvinyl ketone with an amino alcohol in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield benzaldehyde derivatives, while reduction of the oxazole ring can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its biological activities, particularly as a potential therapeutic agent. Studies have indicated that derivatives of oxazole compounds exhibit significant biological activities including:

  • Antimicrobial Properties : Research has shown that oxazole derivatives can act against various bacterial strains. For instance, derivatives containing oxazole rings have demonstrated promising antibacterial activities against Gram-positive and Gram-negative bacteria .
Compound TypeActivityReference
Oxazole DerivativesAntibacterial
2-Phenyl-Oxazole DerivativesApoptosis Inducers

Anticancer Research

The compound's structural features allow it to interact with biological targets involved in cancer progression. Some studies suggest that oxazole-based compounds can inhibit specific pathways leading to cancer cell apoptosis. For example, derivatives have been synthesized which show potential as apoptosis inducers in cancer cells .

Materials Science

In materials science, compounds like {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol are being investigated for their properties as polymer additives or precursors for novel materials. The flexibility and reactivity of the oxazole ring can be advantageous in creating functionalized polymers with enhanced properties.

Case Study 1: Antimicrobial Activity

A study evaluated various oxazole derivatives for their antimicrobial efficacy against several pathogens. The results indicated that certain modifications to the oxazole structure significantly enhanced their activity against specific bacterial strains. For example, compounds with additional hydroxymethyl groups showed increased inhibition zones compared to their simpler counterparts .

Case Study 2: Anticancer Potential

In another study focused on the anticancer properties of oxazole derivatives, researchers synthesized a series of compounds and assessed their ability to induce apoptosis in cancer cell lines. The results suggested that specific structural modifications could enhance the apoptotic effect, indicating a promising avenue for further research into therapeutic applications .

Mechanism of Action

The mechanism of action of {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and phenylvinyl group can participate in binding interactions, influencing the activity of the target molecules. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The substituent at position 2 of the oxazoline ring critically determines electronic, steric, and solubility properties:

Compound Name Substituent at Position 2 Key Features Evidence ID
Target Compound (E)-2-Phenylvinyl Conjugated styryl group; UV activity; moderate hydrophilicity
[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol 4-Methoxyphenyl Electron-donating methoxy group; enhanced aromatic reactivity
(2-Tridecyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanol Tridecyl (C13H27) Aliphatic chain; high hydrophobicity; potential for micelle formation
[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol 2-Phenylethyl Flexible aryl-alkyl linker; reduced conjugation

Key Observations :

  • The styryl group in the target compound offers π-conjugation, enabling applications in photochemical studies or as a fluorescent probe.
  • Methoxyphenyl derivatives (e.g., ) exhibit enhanced electron density, favoring electrophilic substitution reactions.
  • Aliphatic chains (e.g., tridecyl in ) drastically increase hydrophobicity, making such analogs suitable for lipid-based formulations.

Modifications at the 4,4-Positions

The 4,4-dihydroxy groups are replaced in analogs to modulate steric effects and hydrogen-bonding capacity:

Compound Name 4,4-Substituents Impact on Properties Evidence ID
Target Compound Dimethanol Hydrogen-bond donor; hydrophilic; chiral environment for catalysis
2-[4’-(Chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole Dimethyl Reduced steric hindrance; increased ring strain
Telmisartan Intermediate (Biphenyl-oxazoline) Dimethyl Stabilized ring structure; used in antihypertensive drug synthesis

Key Observations :

  • Dimethanol groups (target compound) enhance solubility in polar solvents and enable hydrogen bonding, advantageous in catalytic systems .
  • Dimethyl analogs () prioritize steric stabilization, favoring ring rigidity in drug intermediates.
Functionalization Potential:
  • The styryl group in the target compound can undergo electrophilic addition or polymerization, whereas methoxyphenyl analogs () may participate in demethylation or sulfonation.

Physicochemical Properties (Inferred)

Property Target Compound 4-Methoxyphenyl Analog Tridecyl Analog
Solubility Moderate (polar) High (polar aprotic) Low (nonpolar)
Conjugation Strong (styryl) Moderate (methoxyphenyl) None
Hydrogen Bonding High (dimethanol) Moderate (methanol + aryl) Low

Biological Activity

The compound {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol, also known as 2-styryl-4,5-dihydrooxazole-4,4-diyl dimethanol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its potential anticancer effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 4-(hydroxymethyl)-2-[(E)-2-phenylethenyl]-5H-1,3-oxazol-4-yl]methanol
  • Molecular Formula : C13H15N1O3
  • CAS Number : 55435-56-8

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of oxazole derivatives. In a comprehensive review of oxazole derivatives, it was noted that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

CompoundMIC (µg/ml)Inhibition Zone (mm)
{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole}3212
Ampicillin3.2826
Ciprofloxacin3.3624

In a study conducted by Singh et al., derivatives of oxazole were synthesized and tested against gram-positive and gram-negative bacteria. The results indicated that the synthesized compounds displayed comparable or superior antibacterial activity relative to standard antibiotics .

Antifungal Activity

The antifungal efficacy of this compound has also been explored. Research indicates that oxazole derivatives can inhibit fungal growth effectively. For instance, in a study by Gadakh et al., several oxazole derivatives were tested against Candida albicans and Aspergillus niger, showing notable antifungal activity.

CompoundMIC (µg/ml)Target Fungi
{2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole}16Candida albicans
Fluconazole8Candida albicans

The results highlighted that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole .

Anticancer Activity

Emerging research suggests that this compound may have anticancer properties. A study focused on the structure–activity relationship (SAR) of oxazole derivatives found that certain compounds induced apoptosis in cancer cells. Specifically, derivatives similar to this compound demonstrated an ability to cleave PARP and induce DNA laddering in human colorectal cancer cells .

Case Studies

  • Antibacterial Study : In a controlled laboratory setting, a series of oxazole derivatives were synthesized and tested for antibacterial activity against Bacillus subtilis and E. coli. The results indicated that compounds with a phenylvinyl group showed enhanced activity compared to their non-substituted counterparts .
  • Antifungal Evaluation : A comparative study involving several oxazole derivatives was conducted against common fungal pathogens. The results revealed that compounds containing the oxazole ring exhibited significant antifungal activity with zones of inhibition reaching up to 20 mm against Aspergillus niger .

Q & A

Q. What are the established synthetic routes for {2-[(E)-2-phenylvinyl]-4,5-dihydro-1,3-oxazole-4,4-diyl}dimethanol?

The compound is synthesized via multi-step organic reactions. A primary method involves cyclization of oxazoline precursors under acidic conditions, as demonstrated in the preparation of related dihydrooxazole derivatives . Advanced routes include Suzuki-Miyaura coupling (e.g., reacting bromophenyl-oxazoline with boronic acids using Pd(PPh₃)₄ catalyst) to assemble aromatic frameworks, followed by reduction (NaBH₄) and functionalization (e.g., chlorination with SOCl₂) . Key steps include refluxing in methanol/HCl, TLC monitoring (10% EtOAc/hexane), and recrystallization for purification, achieving yields of 80–95%.

Q. Which spectroscopic and analytical methods confirm the structure and purity of this compound?

  • ¹H NMR : Signals at δ 3.58–5.41 ppm (oxazoline protons) and δ 7.06–7.44 ppm (aromatic protons) .
  • ¹³C NMR : Peaks at 64.57–164.63 ppm (oxazoline carbons, aromatic carbons) .
  • IR : Bands at 3450 cm⁻¹ (O-H stretch), 1604 cm⁻¹ (C=N stretch) .
  • HRMS : Molecular ion [M+H]+ at m/z 228.1036 .
  • GC-MS : Purity validation (>99%) via retention time and fragmentation patterns .

Q. What are the primary research applications of this compound?

It serves as a precursor for biheterocyclic α-amino aldehydes and acids in asymmetric catalysis . Derivatives are used in fluorescent probes for metal ion detection (e.g., Ce³⁺ in aqueous solutions) due to their chelating oxazoline moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereochemical control?

  • Catalyst selection : Pd(PPh₃)₄ improves cross-coupling efficiency (80% yield in Suzuki reactions) .
  • Chiral auxiliaries : (S)-(+)-2-phenylglycinol induces enantioselectivity, achieving >99% optical purity in related dihydrooxazoles .
  • Temperature control : Low-temperature chlorination (e.g., SOCl₂ at 0°C) minimizes side reactions .
  • Solvent polarity : Polar solvents (e.g., methanol) enhance cyclization rates while reducing racemization .

Q. What computational methods elucidate the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level models HOMO-LUMO energy gaps. For example, a 1:1 stoichiometry complex with Ce³⁺ (confirmed via Job’s plot) shows reduced HOMO-LUMO gaps, correlating with fluorescence quenching . Such studies guide modifications to improve sensor sensitivity or catalytic activity.

Q. How are contradictions in spectroscopic data resolved during structural validation?

  • Multi-technique cross-validation : Combining NMR, IR, and HRMS ensures unambiguous assignment of functional groups (e.g., distinguishing O-H vs. N-H stretches in IR) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., dihydrooxazole analogs with defined torsion angles) .
  • Isotopic labeling : ¹³C-enriched samples clarify carbon connectivity in complex NMR spectra .

Q. What strategies mitigate challenges in handling air/moisture-sensitive intermediates?

  • Inert atmosphere : Schlenk line techniques or gloveboxes prevent oxidation during Pd-catalyzed couplings .
  • Drying agents : Molecular sieves or MgSO₄ maintain anhydrous conditions in reflux steps .
  • Low-temperature workup : Quenching reactions at 0–5°C stabilizes reactive intermediates (e.g., chlorinated derivatives) .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Yields

StepConditionsYieldReference
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, 65°C, 3h80%
Reduction (NaBH₄)MeOH, 0°C, 1h95%
CyclizationHCl/MeOH, reflux, 6h83–94%

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey DataReference
¹H NMRδ 5.41 (s, 1H, oxazoline CH)
¹³C NMRδ 164.63 (C=N)
IRυ 1604 cm⁻¹ (C=N stretch)
HRMSm/z 228.1036 [M+H]+

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